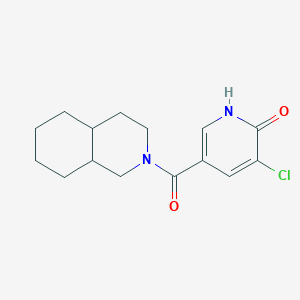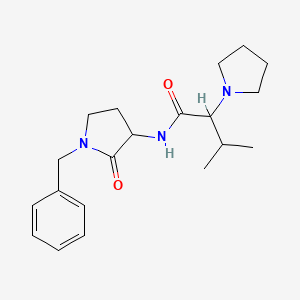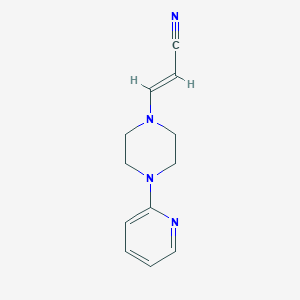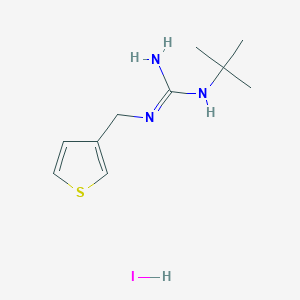
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone, commonly known as CPP or CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. GABA is a neurotransmitter that plays a crucial role in regulating brain activity. The inhibition of GABA aminotransferase by CPP-115 results in increased GABA levels in the brain, which can have various physiological and biochemical effects.
Wirkmechanismus
The mechanism of action of CPP-115 involves the inhibition of (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, which is responsible for the breakdown of this compound in the brain. By inhibiting this enzyme, CPP-115 increases the levels of this compound, which can then bind to this compound receptors and modulate neuronal activity.
Biochemical and Physiological Effects:
The increased this compound levels resulting from the inhibition of this compound aminotransferase by CPP-115 have various biochemical and physiological effects. These effects include the modulation of synaptic transmission, the regulation of neuronal excitability, and the reduction of anxiety and pain.
Vorteile Und Einschränkungen Für Laborexperimente
CPP-115 has several advantages for lab experiments, such as its high potency and selectivity for (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone aminotransferase, its ability to increase this compound levels in the brain, and its potential therapeutic applications in various neurological disorders. However, CPP-115 also has some limitations, such as its complex synthesis and potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the research on CPP-115, such as the development of more efficient and scalable synthesis methods, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its effects on other neurotransmitter systems. Additionally, the development of CPP-115 analogs with improved pharmacological properties could lead to the discovery of novel therapeutic agents for various neurological disorders.
Synthesemethoden
CPP-115 can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the formation of various intermediates, which are then converted into the final product. The process is complex and requires careful optimization of reaction conditions to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
CPP-115 has been extensively studied for its potential therapeutic applications in various neurological disorders, such as epilepsy, addiction, and anxiety. The increased (4-Chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone levels in the brain resulting from the inhibition of this compound aminotransferase by CPP-115 have been shown to have anticonvulsant, anxiolytic, and analgesic effects.
Eigenschaften
IUPAC Name |
(4-chloropyridin-2-yl)-(3-pyrrolidin-1-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O/c16-12-5-6-17-14(10-12)15(20)19-9-3-4-13(11-19)18-7-1-2-8-18/h5-6,10,13H,1-4,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBUNOCLIWPAJLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2CCCN(C2)C(=O)C3=NC=CC(=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-Methyl-2-[[4-(2-oxoimidazolidin-1-yl)piperidin-1-yl]methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7554083.png)
![[4-[(dimethylamino)methyl]piperidin-1-yl]-(1H-indol-6-yl)methanone](/img/structure/B7554090.png)


![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)

![[4-[2-(4-methylphenyl)ethyl]piperidin-1-yl]-(2H-triazol-4-yl)methanone](/img/structure/B7554133.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)

![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)